Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-
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Overview
Description
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzonitrile core substituted with a cyclopropylmethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzonitrile followed by the introduction of the cyclopropylmethyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-[(cyclopropylmethyl)amino]-: Lacks the nitro group, leading to different reactivity and applications.
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-: Similar structure but without the nitro group, affecting its chemical properties.
Uniqueness
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- is unique due to the presence of both the nitro and cyclopropylmethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
821776-44-7 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-6-5-12(9-15)14(8-13)17(18)19/h5-6,8,11H,2-4,7,10H2,1H3 |
InChI Key |
BPUQFWXHFMYFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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